molecular formula C23H32O3 B011897 3-Hydroxy-19-nor-1,3,5(10)-cholatrien-24-oic acid CAS No. 100772-18-7

3-Hydroxy-19-nor-1,3,5(10)-cholatrien-24-oic acid

Cat. No. B011897
M. Wt: 356.5 g/mol
InChI Key: XMOYAJSUUCZZLU-XLAFRRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-19-nor-1,3,5(10)-cholatrien-24-oic acid, also known as lithocholic acid (LCA), is a bile acid that is naturally produced by the liver and is a major component of bile. LCA has been extensively studied due to its potential therapeutic applications in various diseases.

Mechanism Of Action

LCA exerts its biological effects through various mechanisms. LCA has been shown to activate nuclear receptors, such as farnesoid X receptor (FXR) and pregnane X receptor (PXR), which play important roles in regulating lipid and glucose metabolism. LCA has also been shown to modulate gut microbiota, which has been implicated in the pathogenesis of various diseases.

Biochemical And Physiological Effects

LCA has been shown to have various biochemical and physiological effects. LCA has been shown to regulate lipid metabolism by increasing the expression of genes involved in bile acid synthesis and decreasing the expression of genes involved in cholesterol synthesis. LCA has also been shown to improve insulin sensitivity by regulating glucose metabolism. Additionally, LCA has been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

LCA has several advantages for lab experiments, including its availability, stability, and well-characterized biological effects. However, LCA also has some limitations, such as its potential toxicity at high concentrations and its complex synthesis process.

Future Directions

There are several future directions for research on LCA. One area of research is the development of LCA-based therapeutics for the treatment of liver diseases, diabetes, and obesity. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of LCA. Additionally, further research is needed to investigate the potential toxicity of LCA and to optimize its synthesis process.

Synthesis Methods

LCA can be synthesized from cholic acid through a series of chemical reactions, including oxidation, dehydration, and reduction. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

LCA has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, diabetes, and obesity. LCA has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. LCA has also been shown to regulate lipid metabolism and improve insulin sensitivity.

properties

CAS RN

100772-18-7

Product Name

3-Hydroxy-19-nor-1,3,5(10)-cholatrien-24-oic acid

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

(4R)-4-[(8S,9S,13R,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C23H32O3/c1-14(3-10-22(25)26)20-8-9-21-19-6-4-15-13-16(24)5-7-17(15)18(19)11-12-23(20,21)2/h5,7,13-14,18-21,24H,3-4,6,8-12H2,1-2H3,(H,25,26)/t14-,18-,19-,20-,21+,23-/m1/s1

InChI Key

XMOYAJSUUCZZLU-XLAFRRDFSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

synonyms

3-HNCOA
3-hydroxy-19-nor-1,3,5(10)-cholatrien-24-oic acid

Origin of Product

United States

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